An In-depth Technical Guide to the Chemical Properties of 1-Bromoheptan-2-one
An In-depth Technical Guide to the Chemical Properties of 1-Bromoheptan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 1-bromoheptan-2-one. The information herein is intended to support advanced research and development in the fields of organic chemistry, medicinal chemistry, and drug discovery.
Core Chemical Properties
1-Bromoheptan-2-one is an α-halo ketone, a class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences its chemical reactivity, making it a valuable precursor for a variety of molecular scaffolds.
Physicochemical Data
A summary of the key physicochemical properties of 1-bromoheptan-2-one is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 1-bromoheptan-2-one | [1] |
| CAS Number | 16339-93-8 | [1][2][3] |
| Molecular Formula | C₇H₁₃BrO | [1][2][3] |
| Molecular Weight | 193.08 g/mol | [1][3] |
| Boiling Point | 95-97 °C at 18 Torr | [3] |
| Density | 1.2507 g/cm³ at 12 °C | [3] |
| XLogP3-AA | 2.6 | [1][2] |
| Topological Polar Surface Area | 17.1 Ų | [1][2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [3] |
Safety and Handling
1-Bromoheptan-2-one is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.
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GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]
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Hazard Classes: Skin Corrosion 1B, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory tract irritation).[1]
Synthesis of 1-Bromoheptan-2-one
The primary synthetic route to 1-bromoheptan-2-one involves the α-bromination of its parent ketone, heptan-2-one. This reaction is typically carried out under acidic conditions, where the ketone tautomerizes to its enol form, which then acts as a nucleophile to attack molecular bromine.
Experimental Protocol: Synthesis of 1-Bromoheptan-2-one
This protocol is a representative procedure for the α-bromination of a ketone.
Materials:
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Heptan-2-one
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Bromine (Br₂)
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Glacial Acetic Acid
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Water (H₂O)
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Dichloromethane (CH₂Cl₂)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-2-one (1 equivalent) in glacial acetic acid.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred ketone solution. Maintain the temperature at 0-5 °C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (2 x volumes).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromoheptan-2-one.
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The crude product can be purified by vacuum distillation.
Chemical Reactivity and Applications
The reactivity of 1-bromoheptan-2-one is dominated by the electrophilic nature of the α-carbon and the carbonyl carbon. It readily undergoes reactions with various nucleophiles.
Nucleophilic Substitution
As an α-bromo ketone, the bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a variety of functional groups at this position. A common application is the alkylation of amines to form α-amino ketones, which are important precursors in medicinal chemistry.
